

Spectroscopic Analysis of 3-Methoxy-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-N-methylaniline** (CAS No. 14318-66-2).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also included, alongside a visual representation of the general spectroscopic workflow.

Spectroscopic Data

While a comprehensive search of publicly available spectroscopic databases was conducted, experimental spectra for **3-Methoxy-N-methylaniline** were not found. The following tables are therefore presented as a template for the expected data based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	Aromatic Protons			
Data not available	Aromatic Protons			
Data not available	Aromatic Protons			
Data not available	Aromatic Protons			
Data not available	-OCH ₃ Protons			
Data not available	N-CH ₃ Protons			
Data not available	N-H Proton			

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	Aromatic C-O
Data not available	Aromatic C-N
Data not available	Aromatic C-H
Data not available	-OCH ₃
Data not available	N-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available	N-H Stretch	
Data not available	C-H Stretch (Aromatic)	
Data not available	C-H Stretch (Aliphatic)	
Data not available	C=C Stretch (Aromatic)	
Data not available	C-N Stretch (Aromatic Amine)	
Data not available	C-O Stretch (Aryl Ether)	
Data not available	C-H Bend (Aromatic)	

Based on the structure of **3-Methoxy-N-methylaniline**, a secondary aromatic amine, the IR spectrum is expected to show a characteristic N-H stretching absorption.^[3] Aromatic amines typically exhibit C-N stretching absorptions in the range of 1200 to 1350 cm⁻¹.^[3]

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
137	Data not available	Molecular Ion [M] ⁺
Data not available	Fragment Ions	

The molecular weight of **3-Methoxy-N-methylaniline** is 137.18 g/mol, which would correspond to the molecular ion peak in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a liquid sample such as **3-Methoxy-N-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Methoxy-N-methylaniline** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).[\[4\]](#)
 - Ensure the sample is fully dissolved, using a vortex mixer if necessary.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[\[4\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay).
 - Acquire the spectrum.
 - Data Processing:
 - Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

- FT-IR Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Cleaning solvent (e.g., acetone or isopropanol)
- Lint-free tissues

Procedure (Neat Liquid Film Method):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a lint-free tissue.
 - Place a single drop of **3-Methoxy-N-methylaniline** onto the surface of one salt plate using a pipette.[\[5\]](#)
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[5\]](#)
- Instrument Setup:
 - Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, water vapor).

- Data Acquisition:
 - Acquire the infrared spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and correlate them to the functional groups present in **3-Methoxy-N-methylaniline** (e.g., N-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-N, and C-O stretches).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing structural information.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- GC column suitable for amine analysis (e.g., a base-deactivated column)
- Helium carrier gas
- Solvent for sample dilution (e.g., methanol or dichloromethane)
- Autosampler vials

Procedure:

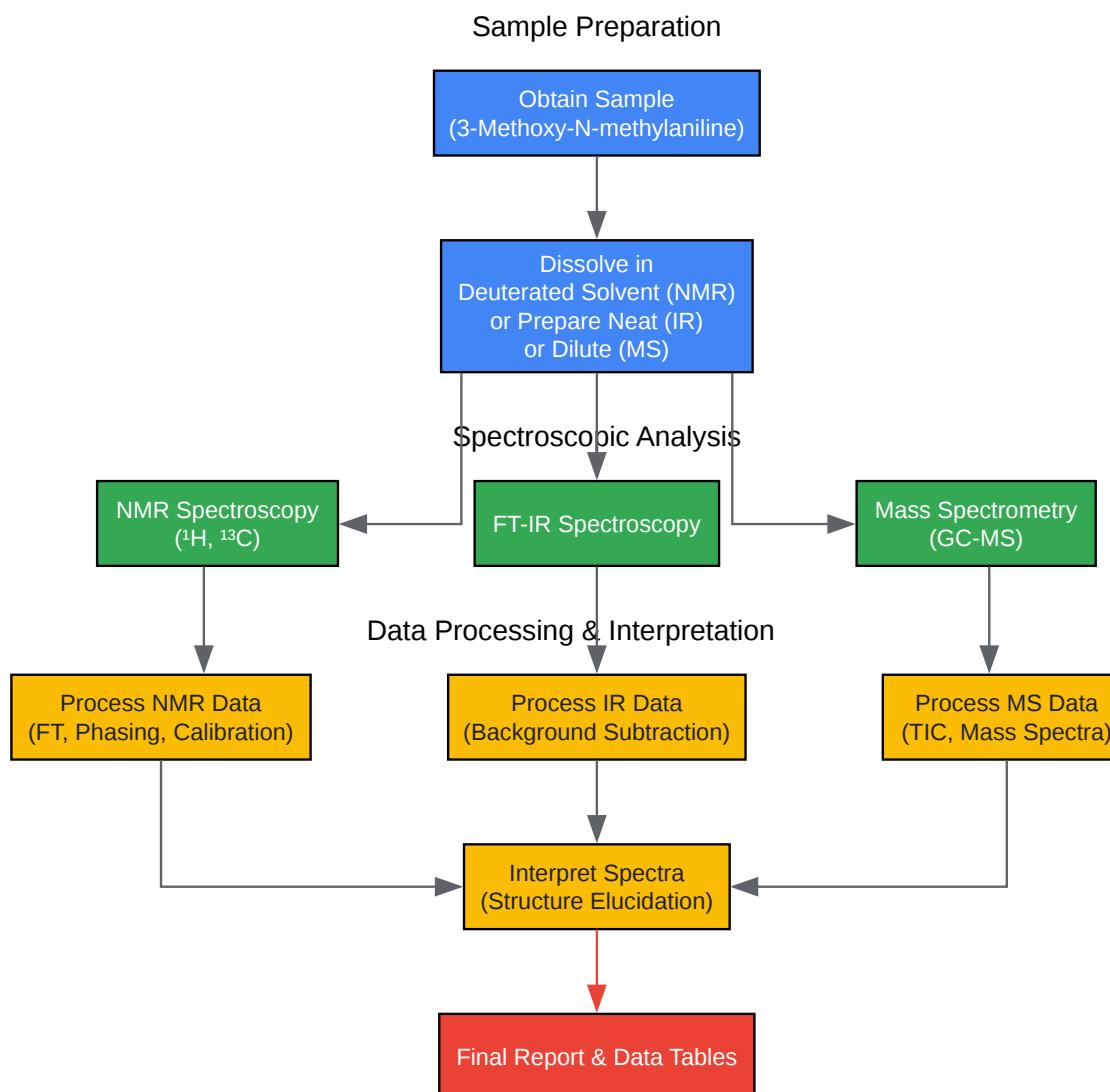
- Sample Preparation:
 - Prepare a dilute solution of **3-Methoxy-N-methylaniline** in a suitable volatile solvent (e.g., 1 mg/mL in methanol).
 - Transfer the solution to an autosampler vial.

- Instrument Setup:
 - Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure good separation.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass scan range (e.g., m/z 40-400), and detector voltage.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
 - The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
 - As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.
- Data Analysis:
 - The output consists of a total ion chromatogram (TIC), which shows the intensity of ions versus retention time.
 - A mass spectrum is generated for the peak corresponding to **3-Methoxy-N-methylaniline**.
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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